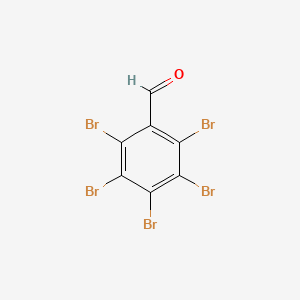

2,3,4,5,6-Pentabromobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,5,6-Pentabromobenzaldehyde (PBB) is a chemical compound that belongs to the class of brominated aromatic compounds. It is widely used in scientific research due to its unique properties and applications. PBB is a highly reactive compound that can be synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Pathways : 2,3,4,5,6-Pentabromobenzaldehyde and related compounds can be synthesized through various chemical reactions. For instance, Guo Can (2000) describes a method to synthesize 2,3,4,5,6-Pentaphenylbenzaldehyde, which involves the addition of tetraphenylcyclopenta-2,4-dien-1-one to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis (Guo Can, 2000).

Molecular Structure Characterization : These compounds, once synthesized, can be characterized using techniques such as NMR, IR, UV-Vis, and elemental analysis to understand their molecular structure and properties, as demonstrated in Guo Can's study (Guo Can, 2000).

Organic Synthesis and Catalysis

Electroreduction Applications : Sato et al. (1992) explored the electroreduction of 2,3,4,5,6-pentafluorobenzoic acid, which is structurally similar to 2,3,4,5,6-Pentabromobenzaldehyde, demonstrating its reduction to various alcohol and aldehyde derivatives in a flow cell system (Sato et al., 1992).

Utilization in Organic Synthesis : Pentabromobenzaldehyde derivatives are used in the chemistry of porphyrins, additives, and in analytical chemistry due to their unique chemical properties, as outlined by Pažitný, Solčan, and Végh (2009) (Pažitný et al., 2009).

Environmental Applications

- Anaerobic Bacterial Transformation : Neilson et al. (1988) studied the transformation of halogenated aromatic aldehydes, including compounds similar to 2,3,4,5,6-Pentabromobenzaldehyde, by anaerobic bacteria. These transformations are important for understanding the environmental fate of such compounds (Neilson et al., 1988).

Chemical Reactions and Transformations

- Cyclocondensation Reactions : Al-Omar et al. (2010) researched the cyclocondensation of 2,6-dihalobenzaldehydes, which can provide insights into similar reactions involving 2,3,4,5,6-Pentabromobenzaldehyde (Al-Omar et al., 2010).

Pharmaceutical and Biological Applications

- Enzyme Inhibition : Wang et al. (2005) isolated bromophenols from red algae, which includes compounds structurally related to 2,3,4,5,6-Pentabromobenzaldehyde, demonstrating significant aldose reductase inhibitory activity, indicating potential pharmaceutical applications (Wang et al., 2005).

Propiedades

IUPAC Name |

2,3,4,5,6-pentabromobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTLACPYIMNVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentabromobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2888285.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)